molecular formula C21H15ClN4O3 B4083749 6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4083749
M. Wt: 406.8 g/mol
InChI Key: ZERJLLHWFLIRFT-UHFFFAOYSA-N
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Description

6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the benzodioxol and chlorophenyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.

    Amination and nitrile formation: The amino and nitrile groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxol and pyrazole moieties.

    Reduction: Reduction reactions can occur at the nitrile and amino groups.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its potential biological activities, the compound can be explored for developing new pharmaceuticals.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyranopyrazoles: Other compounds in this class include 4H-pyrano[2,3-c]pyrazole derivatives with different substituents.

    Benzodioxol derivatives: Compounds with the benzodioxol moiety, such as safrole and piperonal.

Uniqueness

The unique combination of the benzodioxol, chlorophenyl, and pyranopyrazole moieties in 6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c1-11-18-19(12-5-6-16-17(7-12)28-10-27-16)15(9-23)20(24)29-21(18)26(25-11)14-4-2-3-13(22)8-14/h2-8,19H,10,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERJLLHWFLIRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
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6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

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